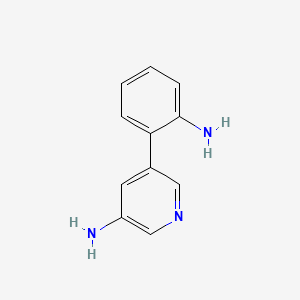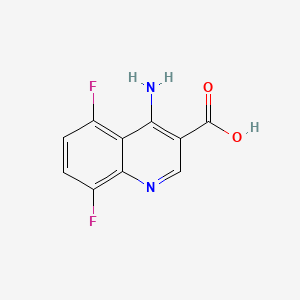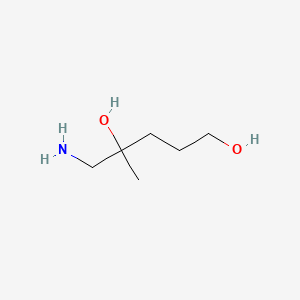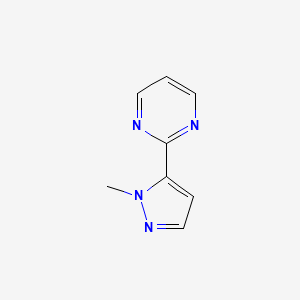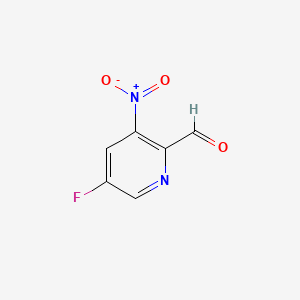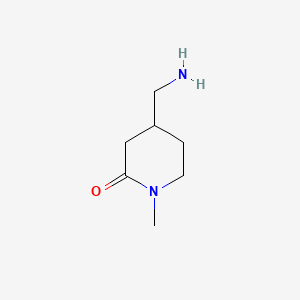
6β-Hydroxyandrosterone (available to WADA laboratories only)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6β-Hydroxyandrosterone is identified as a glucuronide of androgenic anabolic steroids. It is used in doping control studies to detect the misuse of testosterone .
Synthesis Analysis
The synthesis of 6β-Hydroxyandrosterone involves a stereoselective introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach . The four possible glucuronides of 6β-Hydroxyandrosterone were synthesized and characterized by nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of 6β-Hydroxyandrosterone was characterized by nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6β-Hydroxyandrosterone include the introduction of 5α/5β hydrogen and 6β-hydroxy groups on the steroid skeleton, and a mild Schmidt trichloroacetimidate glycosylation approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6β-Hydroxyandrosterone were analyzed using gas chromatography (tandem) mass spectrometry (GC-MS(/MS)) methods . The exact physical and chemical properties are not clearly mentioned in the available literature.
Scientific Research Applications
Marker for Drug Metabolism
6β-Hydroxycortisol (6β-OHF), a related compound to 6β-Hydroxyandrosterone, has been extensively studied as a marker for evaluating drug induction or inhibition mediated through the cytochrome P450 3A (CYP3A) in both humans and animals. The urinary excretion of 6β-OHF is considered a significant indicator of the metabolic activity of drugs, suggesting its potential application in monitoring drug interactions and efficacy. This marker is especially relevant in the context of drugs that induce or inhibit the CYP3A enzyme, highlighting its utility in pharmacokinetic studies and drug development (Galteau & Shamsa, 2003).
Role in Steroid Metabolism and Enzymatic Activity
Research into the enzymatic pathways of steroid metabolism, including the work on glutathione transferases and 17β-hydroxysteroid dehydrogenases, provides insights into the broader context of 6β-Hydroxyandrosterone's role. These enzymes are critical in the detoxification of xenobiotics and the metabolism of steroids, affecting the production and degradation of compounds like testosterone and progesterone. Such studies underscore the importance of understanding the enzymatic regulation of steroids, which could have implications for diseases related to steroid metabolism and the development of therapeutic inhibitors (Hayes, Flanagan, & Jowsey, 2005).
Implications in Disease Conditions and Therapeutic Potentials
The study of steroid biosynthesis and metabolism, including the actions of 11β-hydroxysteroid dehydrogenase type 1 and its inhibitors, reveals potential therapeutic targets for treating metabolic syndrome, type 2 diabetes mellitus, and other conditions associated with steroid imbalance. For instance, inhibitors targeting specific enzymes in the steroid metabolic pathway could offer new treatments for conditions exacerbated by steroid dysregulation. This research avenue could pave the way for novel therapeutic strategies, especially in diseases where steroid hormones play a critical role in their pathology (Cooper & Stewart, 2009).
Future Directions
The synthesis and the elucidation of the exact structure of the metabolites of 6β-Hydroxyandrosterone are crucial steps for the development of analytical methods. These methods can be used to explore their role in testosterone metabolism and their potential usefulness as biomarkers of testosterone misuse .
Mechanism of Action
Target of Action
6β-Hydroxyandrosterone is a metabolite of testosterone . The primary targets of this compound are the same as those of testosterone, which include androgen receptors that regulate gene transcription . These receptors play a crucial role in maintaining sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism .
Mode of Action
6β-Hydroxyandrosterone interacts with its targets in a similar manner to testosterone. It binds to androgen receptors, which then regulate nuclear receptor gene transcription . This interaction results in changes in the expression of genes regulated by these receptors, influencing various physiological processes.
Biochemical Pathways
6β-Hydroxyandrosterone is involved in the metabolic pathways of testosterone. Testosterone is converted to 5α-dihydrotestosterone and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively . 6β-Hydroxyandrosterone is a product of these metabolic transformations. It is also known to be part of the “backdoor pathway” of androgen synthesis .
Pharmacokinetics
It is known that steroidal hormones like 6β-hydroxyandrosterone typically undergo extensive metabolic functionalization (phase i) and conjugation (phase ii) before excretion in urine .
Result of Action
The molecular and cellular effects of 6β-Hydroxyandrosterone’s action are likely to be similar to those of testosterone, given that it is a metabolite of testosterone. These effects include the regulation of sexual differentiation, reproduction, growth, protein metabolism, erythropoiesis, plasma lipid levels, and bone metabolism . It may also have neuroprotective effects in motoneurons, including supporting cell survival, axonal regeneration, and dendritic maintenance .
Action Environment
The action, efficacy, and stability of 6β-Hydroxyandrosterone can be influenced by various environmental factors. For instance, local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes can impact the production and biosynthesis of plant secondary metabolites
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6β-Hydroxyandrosterone involves the conversion of a commercially available starting material, dehydroepiandrosterone (DHEA), to the target compound through a series of chemical reactions.", "Starting Materials": [ "Dehydroepiandrosterone (DHEA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Methyl tert-butyl ether (MTBE)", "Sodium chloride (NaCl)", "Potassium carbonate (K2CO3)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)" ], "Reaction": [ "DHEA is first treated with NaOH and CH3OH to form the sodium salt of DHEA.", "The sodium salt of DHEA is then reacted with HCl to form 5-androstene-3β,17β-diol.", "5-Androstene-3β,17β-diol is then reacted with NaHCO3 and MTBE to form 5-androstene-3β,17β-diol diacetate.", "5-Androstene-3β,17β-diol diacetate is then hydrogenated using H2 and Pd/C catalyst to form 5α-androstane-3β,17β-diol.", "5α-Androstane-3β,17β-diol is then reacted with NaOH and K2CO3 to form 6β-Hydroxyandrosterone." ] } | |
CAS RN |
152886-16-3 |
Molecular Formula |
C19H30O3 |
Molecular Weight |
306.446 |
IUPAC Name |
(3R,5S,6R,8R,9S,10R,13S,14S)-3,6-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-16,20-21H,3-10H2,1-2H3/t11-,12+,13+,14+,15-,16-,18-,19+/m1/s1 |
InChI Key |
ACXNWFRSEGWJGF-MLQQIXETSA-N |
SMILES |
CC12CCC(CC1C(CC3C2CCC4(C3CCC4=O)C)O)O |
synonyms |
6β-Hydroxyandrosterone (available to WADA laboratories only) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



